molecular formula C11H12BrN3 B10908716 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine

1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B10908716
M. Wt: 266.14 g/mol
InChI Key: ZNOKAVJRARGMFI-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that features a bromobenzyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-bromobenzyl bromide with 4-methyl-1H-pyrazol-3-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce new functional groups.

    Reduction: The compound can be reduced to modify the pyrazole ring or the benzyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include azides, nitriles, and thiols.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include reduced pyrazole derivatives and benzyl alcohols.

Scientific Research Applications

1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromobenzyl group and a pyrazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C11H12BrN3/c1-8-6-15(14-11(8)13)7-9-3-2-4-10(12)5-9/h2-6H,7H2,1H3,(H2,13,14)

InChI Key

ZNOKAVJRARGMFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=CC(=CC=C2)Br

Origin of Product

United States

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